(R)-4-(Boc-amino)-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Boc-amino)-5-phenylpentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Boc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds like ®-4-(Boc-amino)-5-phenylpentanoic acid often involves continuous flow reactors. These reactors enhance efficiency and productivity by allowing for continuous processing and easier separation of products .
Chemical Reactions Analysis
Types of Reactions
®-4-(Boc-amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various electrophiles can be used in substitution reactions, with conditions depending on the specific electrophile and desired product.
Major Products Formed
Scientific Research Applications
®-4-(Boc-amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of ®-4-(Boc-amino)-5-phenylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in undesired reactions. Upon deprotection, the free amine can then participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
®-4-(Fmoc-amino)-5-phenylpentanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is cleaved under basic conditions.
®-4-(Cbz-amino)-5-phenylpentanoic acid: Uses a carbobenzoxy (Cbz) protecting group, which is cleaved by catalytic hydrogenation.
Uniqueness
®-4-(Boc-amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKBWPBMROHJH-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373178 |
Source
|
Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195867-20-0 |
Source
|
Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.